molecular formula C13H17BrN2O B578516 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole CAS No. 1314988-54-9

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole

Cat. No.: B578516
CAS No.: 1314988-54-9
M. Wt: 297.196
InChI Key: UTWAHJMUSZXDKQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to the benzimidazole core.

Preparation Methods

The synthesis of 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromo-2-nitroaniline with tert-butyl isocyanide and ethyl chloroformate can yield the desired compound through a series of steps including nitration, reduction, and cyclization .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

    5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    6-Ethoxy-1H-benzo[d]imidazole: Lacks the bromine and tert-butyl groups, leading to different chemical properties and applications.

    1-(tert-butyl)-1H-benzo[d]imidazole:

Properties

IUPAC Name

5-bromo-1-tert-butyl-6-ethoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-5-17-12-7-11-10(6-9(12)14)15-8-16(11)13(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWAHJMUSZXDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716495
Record name 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-54-9
Record name 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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